Sodium 2-octyldodecyl sulphate
Description
Significance of Branched-Chain Alkyl Sulfates in Modern Materials Science and Colloidal Systems
Branched-chain alkyl sulfates represent a significant class of surfactants, distinguished from their linear counterparts by unique physicochemical properties that make them valuable in modern materials science and colloidal systems. The introduction of branching in the hydrophobic tail of a surfactant molecule alters its packing efficiency at interfaces and its self-assembly behavior in solution. scispace.comfirp-ula.org This structural modification often leads to properties such as lower Krafft points (the temperature at which surfactant solubility equals the critical micelle concentration), enhanced surface tension reduction, and improved emulsification capabilities. researchgate.netacs.org
In materials science, these surfactants are integral to the development of advanced formulations. For instance, their ability to create low interfacial tension (IFT) is crucial in applications like enhanced oil recovery (EOR), where they can mobilize trapped oil without the need for co-surfactants or alkaline agents. researchgate.netcaltech.edu The self-assembly of surfactants is also used to create templates for the synthesis of nanostructured materials, including ceramics and polymers, where the specific geometry of the surfactant aggregates directs the final structure of the material. nist.gov Furthermore, the use of branched-chain surfactants is driven by the need for high-performance molecules in complex industrial applications, from cleaning products to specialized lubricants. scientificspectator.comgoogle.com Their unique structure-performance relationship allows for the fine-tuning of properties for specific environmental conditions, such as low-temperature applications where linear surfactants may show poor solubility. google.comgoogle.com
Distinctive Structural Features of Sodium 2-Octyldodecyl Sulphate and Implications for its Physicochemical Behavior
This compound is an anionic surfactant derived from a C20 Guerbet alcohol, 2-octyl-1-dodecanol. atamanchemicals.comcymitquimica.com The Guerbet reaction produces a primary alcohol with a characteristic β-branched structure, meaning the branch is located at the second carbon position relative to the hydrophilic head group. scientificspectator.comaocs.org In this case, an octyl (C8) chain is branched off a dodecyl (C12) main chain. This specific architecture has profound implications for its behavior.
The bulky, branched hydrophobic tail creates significant steric hindrance, which prevents the surfactant molecules from packing as tightly at interfaces as their linear isomers. scispace.comfirp-ula.org This looser packing leads to a larger area occupied per molecule at the air-water or oil-water interface. scispace.com A direct consequence of this inefficient packing is a more significant disruption of the cohesive energy of water at the surface, often resulting in a greater reduction of surface tension compared to linear surfactants with the same number of carbon atoms. firp-ula.orgacs.org
The branching also affects micellization in the bulk solution. Generally, branched surfactants exhibit a higher critical micelle concentration (CMC) than their linear analogs, indicating that they are less prone to form micelles and have a more hydrophilic character in this respect. firp-ula.orgsioc-journal.cn The structure of this compound, being derived from a Guerbet alcohol, also imparts properties like a low melting point and high fluidity, which are characteristic of Guerbet compounds. aocs.org These features make it a candidate for creating stable emulsions and microemulsions, sometimes even without the need for a cosurfactant. aocs.orgtandfonline.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Sodium 2-octyl-1-docecyl sulfate (B86663), 1-Dodecanol, 2-octyl-, 1-(hydrogen sulfate), sodium salt (1:1) cymitquimica.com |
| CAS Number | 78204-54-3 chemsrc.com |
| Molecular Formula | C20H41NaO4S cymitquimica.com |
| Molecular Weight | 400.592 g/mol cymitquimica.com |
| Structure Type | Branched-chain alkyl sulfate (Guerbet alcohol derivative) atamanchemicals.comaocs.org |
Overview of Current Research Trends and Unaddressed Questions Pertaining to Complex Surfactant Systems
Current research in surfactant science is increasingly focused on complex systems where surfactants are combined with other components to achieve synergistic effects and highly specialized functionalities. A major trend is the study of mixed surfactant systems, such as combining anionic and cationic surfactants to form "pseudo-gemini" species, or mixing surfactants with polymers. mdpi.commdpi.com These combinations can create networks with unique rheological properties, like the formation of viscoelastic wormlike micelles, which are of great interest for applications such as hydraulic fracturing fluids and drug delivery. mdpi.comresearchgate.net
Another significant area of research is the development of "green" or bio-based surfactants derived from renewable resources to replace traditional petroleum-based ones. researchgate.netacs.org The goal is to create surfactants that are not only effective but also biodegradable and have a lower environmental impact.
Despite advancements, several unaddressed questions remain. Predicting the phase behavior and performance of multi-component surfactant systems from the properties of their individual constituents is still a major challenge. nih.goviatmi.or.id The dynamics of self-assembly, especially under non-equilibrium conditions, are not fully understood. researchgate.net Furthermore, while the general effects of hydrophobe branching are known, the precise influence of branch length, position, and number on properties like interfacial tension and micelle structure requires more systematic investigation to enable the rational design of surfactants for targeted applications. scispace.comfirp-ula.org The complex interactions at solid-liquid interfaces, which govern phenomena like wetting and adsorption, also continue to be an active area of inquiry, particularly for novel surfactant architectures. acs.org
Rationale for Dedicated Academic Inquiry into this compound
A dedicated academic inquiry into this compound is justified by its position as a model compound for a commercially relevant and structurally distinct class of surfactants: the Guerbet alcohol sulfates. researchgate.netaocs.org Its well-defined β-branched structure provides an excellent platform for systematically studying the fundamental principles of how branching near the hydrophilic headgroup influences interfacial phenomena and self-assembly. scientificspectator.com
Understanding the detailed physicochemical behavior of this specific molecule can provide critical insights into structure-property relationships that are broadly applicable to other branched surfactants. firp-ula.org For example, investigating its capacity to form stable, cosurfactant-free microemulsions could lead to simpler and more robust formulations for industrial processes. tandfonline.com Research into its dynamic surface and interfacial properties can contribute to a deeper understanding of processes that occur on short timescales, which is relevant for applications like foaming, emulsification, and coating. acs.orgacs.org
Furthermore, as industries seek surfactants with specialized performance characteristics—such as improved solubility in cold water, stability in high-salinity environments, or specific interactions with polymers and other additives—a thorough characterization of molecules like this compound is essential. researchgate.netgoogle.com Such fundamental knowledge is crucial for the rational design of next-generation surfactants tailored for advanced materials, chemical manufacturing, and energy applications.
Comparative Properties: Branched vs. Linear Alkyl Sulfates
| Property | Branched-Chain Alkyl Sulfates | Linear-Chain Alkyl Sulfates |
|---|---|---|
| Interfacial Packing | Less efficient due to steric hindrance scispace.comfirp-ula.org | More efficient, tighter packing |
| Critical Micelle Concentration (CMC) | Generally higher firp-ula.org | Generally lower wikipedia.org |
| Surface Tension Reduction | Often greater reduction firp-ula.org | Effective, but can be less than branched analogs |
| Krafft Point | Typically lower, indicating better low-temperature solubility researchgate.netacs.org | Can be high, leading to poor solubility in cold water |
| Emulsification | Often enhanced ability to form stable emulsions researchgate.net | Effective, but may require more energy or co-surfactants |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-octyldodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O4S.Na/c1-3-5-7-9-11-12-14-16-18-20(19-24-25(21,22)23)17-15-13-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSGBVJJBSTII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999442 | |
| Record name | Sodium 2-octyldodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78204-54-3 | |
| Record name | Sodium 2-octyldodecyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078204543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-octyldodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-octyldodecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Sodium 2 Octyldodecyl Sulphate
Strategies for the Preparation of Sodium 2-Octyldodecyl Sulphate
The preparation of this compound is primarily centered around the synthesis of its long-chain branched alcohol precursor, 2-octyldodecan-1-ol, which is subsequently subjected to sulfonation and neutralization to yield the final surfactant.
The cornerstone of synthesizing this compound lies in the efficient production of its C20 branched-chain alcohol precursor, 2-octyldodecan-1-ol. The most prominent industrial method for this synthesis is the Guerbet condensation reaction. atamanchemicals.comaocs.org This reaction facilitates the dimerization of primary alcohols to produce β-alkylated dimer alcohols.
In the case of 2-octyldodecan-1-ol, the starting material is typically decyl alcohol (1-decanol). atamanchemicals.com The Guerbet reaction proceeds through a series of steps initiated by the dehydrogenation of the alcohol to an aldehyde. This is followed by an aldol condensation of two aldehyde molecules, subsequent dehydration to form an α,β-unsaturated aldehyde, and finally, hydrogenation of the unsaturated aldehyde to yield the branched-chain primary alcohol. aocs.org
The reaction is typically carried out at elevated temperatures in the presence of a basic catalyst, such as potassium hydroxide, and often incorporates a hydrogenation catalyst to facilitate the final step. aocs.org
Table 1: Representative Catalysts and Conditions for Guerbet Condensation of Decyl Alcohol
| Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Copper-Nickel | Potassium Hydroxide | 220 | 4 | 88.2 | google.com |
| Copper Chromite | Potassium Hydroxide | Not specified | 8 | 80 | google.com |
| Raney Nickel / Copper Chromite | Potassium Hydroxide | Not specified | 8 | 83.0 | google.com |
This table is generated based on data from cited sources and is for illustrative purposes.
Once 2-octyldodecan-1-ol is obtained, the next crucial step is the introduction of the polar sulphate group. This is achieved through a sulfonation (more accurately, sulfation) reaction, where the hydroxyl group of the alcohol reacts with a sulfating agent to form a sulfate (B86663) ester, 2-octyldodecyl hydrogen sulphate.
Common sulfating agents for long-chain alcohols include sulfur trioxide (SO₃) and its complexes, such as the sulfur trioxide pyridine complex. nih.govscientificlabs.co.ukwikipedia.org The use of these complexes helps to moderate the reactivity of sulfur trioxide, preventing unwanted side reactions. The reaction involves the electrophilic attack of the sulfur trioxide on the oxygen atom of the alcohol's hydroxyl group.
Following the sulfation step, the resulting acidic 2-octyldodecyl hydrogen sulphate is neutralized with a base to form the corresponding salt. For the synthesis of this compound, the neutralizing agent is sodium hydroxide (NaOH). phadjustment.combrainly.comyoutube.comechemi.comquora.com The neutralization reaction is a standard acid-base reaction that yields the sodium salt of the alkyl sulphate and water.
Sulfation: C₂₀H₄₁OH + SO₃ → C₂₀H₄₁OSO₃H
Neutralization: C₂₀H₄₁OSO₃H + NaOH → C₂₀H₄₁OSO₃Na + H₂O
While the sulfation of alcohols can be carried out with stoichiometric amounts of sulfating agents, catalytic methods can offer advantages in terms of efficiency and selectivity. The Guerbet reaction itself, for the synthesis of the precursor alcohol, is a catalytic process. aocs.orgrsc.orgmdpi.comgoogle.comdigitellinc.com Various catalytic systems, often based on transition metals, have been explored to optimize the yield and selectivity of Guerbet alcohols. aocs.orggoogle.comgoogleapis.comgoogle.com
For the sulfation step, while direct catalytic methods for long-chain alcohols like 2-octyldodecan-1-ol are less commonly detailed in readily available literature, the principles of acid-base catalysis are inherent to the process. The use of complexes like sulfur trioxide pyridine can be considered a form of mediated reaction, where the pyridine acts as a carrier and moderator for the highly reactive SO₃. scientificlabs.co.ukwikipedia.orgresearchgate.net
In a broader context of alcohol upgrading, bifunctional catalysts, for instance, those with both acidic and dehydrogenation/hydrogenation properties, are employed in reactions like the Guerbet condensation. rsc.org
Derivatization and Functionalization of the 2-Octyldodecyl Moiety
The 2-octyldodecyl group, with its branched and bulky structure, can be incorporated into more complex molecular architectures to tailor the properties of the resulting materials. This is particularly relevant in the field of polymer chemistry.
The 2-octyldodecyl moiety is frequently utilized as a solubilizing side chain in the synthesis of conjugated polymers. Its branched nature effectively disrupts intermolecular packing, thereby enhancing the solubility of the otherwise rigid and often insoluble polymer backbones in common organic solvents. This improved processability is crucial for the fabrication of organic electronic devices such as organic photovoltaics and field-effect transistors.
The incorporation of the 2-octyldodecyl group is typically achieved by first functionalizing a monomer with this alkyl chain and then polymerizing the modified monomer. Common polymerization techniques used for this purpose include Stille coupling, Suzuki coupling, and direct heteroarylation polymerization (DHAP). These methods allow for the controlled synthesis of well-defined polymer structures.
Table 2: Examples of Conjugated Polymers Incorporating the 2-Octyldodecyl Moiety
| Polymer Name Abbreviation | Monomers | Polymerization Method | Application |
| PISD-NAP | N,N'-(2-octyldodecyl)-isoindigo, Naphthalene derivative | Suzuki Coupling | Organic Thin-Film Transistors |
| PISD-ANT | N,N'-(2-octyldodecyl)-isoindigo, Anthracene derivative | Suzuki Coupling | Organic Thin-Film Transistors, Organic Photovoltaics |
| P104 | 8,10-bis(2-octyldodecyl)-...-naphtho[2,3-d]imidazol-9-one, Benzothiadiazole | Not Specified | Polymer Solar Cells |
| P105 | 8,10-bis(2-octyldodecyl)-...-naphtho[2,3-d]imidazol-9-one, Fluorinated Benzothiadiazole | Not Specified | Polymer Solar Cells |
This table is a summary of information from the provided search results and is for illustrative purposes.
Amphiphilic block copolymers are macromolecules composed of distinct hydrophilic and hydrophobic polymer chains linked together. mdpi.comelsevierpure.comresearchgate.netresearchgate.net These polymers can self-assemble in solution to form various nanostructures, such as micelles and vesicles. The synthesis of amphiphilic co-polymers containing the this compound moiety would result in materials with interesting self-assembly properties and potential applications in areas like drug delivery and emulsion polymerization.
While specific examples of the direct polymerization of a monomer containing the this compound group are not readily found in the provided search results, general synthetic strategies for creating such polymers can be proposed. One common approach is to first synthesize a block copolymer with a reactive precursor block and then post-polymerize to introduce the desired functionality.
For instance, one could synthesize a block copolymer containing a block of poly(2-octyldodecyl acrylate) or a poly(vinyl ether) with a 2-octyldodecyl pendant group. nih.govrsc.orgunc.edursc.orgmdpi.comresearchgate.netresearchgate.net This hydrophobic block could then be subjected to a sulfonation reaction, followed by neutralization with sodium hydroxide, to convert the 2-octyldodecyl groups into this compound units. This would transform the initially hydrophobic block into a hydrophilic, anionic polyelectrolyte block, resulting in an amphiphilic block copolymer.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would be suitable for the synthesis of the precursor block copolymers with well-defined molecular weights and low dispersity. rsc.org
Scalability and Environmental Considerations in Laboratory-Scale Synthesis
The laboratory-scale synthesis of this compound presents specific challenges and environmental considerations that must be addressed to ensure an efficient, safe, and sustainable process. The primary reaction sequence involves the sulfation of 2-octyldodecanol, a long-chain branched primary alcohol, followed by neutralization with a sodium base.
Sulfation: 2-octyldodecanol is reacted with a suitable sulfating agent to form 2-octyldodecyl hydrogen sulphate.
Neutralization: The resulting alkyl hydrogen sulphate is then neutralized with a sodium-containing base, such as sodium hydroxide, to yield the final product, this compound.
The selection of the sulfating agent is a critical decision that significantly impacts both the scalability and the environmental footprint of the synthesis. Several reagents can be employed for the sulfation of alcohols, each with its own advantages and disadvantages. nih.govnih.govchemithon.com
Sulfur Trioxide-Amine Complexes (e.g., SO₃•Pyridine, SO₃•Trimethylamine): These are widely used in laboratory settings due to their milder reactivity compared to other agents, which can lead to fewer side reactions. nih.govnih.govanu.edu.aubham.ac.ukgoogle.com The reaction is typically carried out in an aprotic solvent like pyridine or dimethylformamide (DMF). anu.edu.augoogle.com While effective, the use of pyridine raises environmental concerns due to its toxicity and unpleasant odor. nih.govanu.edu.au Scaling up reactions involving pyridine requires specialized handling and waste disposal procedures. The use of less toxic amine complexes, such as SO₃•trimethylamine, can mitigate some of these concerns. nih.govbham.ac.uk A significant challenge with these complexes is driving the reaction to completion, which can be difficult with sterically hindered alcohols like 2-octyldodecanol. bham.ac.uk
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive and cost-effective sulfating agent. chemithon.com The reaction with chlorosulfonic acid is rapid and often proceeds to high conversion. chemithon.com However, a major environmental drawback is the stoichiometric formation of hydrochloric acid (HCl) as a byproduct, which is corrosive and requires neutralization and disposal, adding to the waste stream. chemithon.com The high reactivity of chlorosulfonic acid can also lead to side reactions, such as dehydration of the alcohol, particularly at elevated temperatures. nih.gov
Sulfamic Acid (H₂NSO₃H): This is a solid, non-volatile, and less corrosive sulfating agent, making it easier and safer to handle in a laboratory setting. chemithon.com It is considered a greener alternative to chlorosulfonic acid as it does not produce an acidic byproduct. chemithon.com However, sulfamic acid is less reactive and typically requires higher reaction temperatures, which can be a scalability concern in terms of energy consumption and potential for side reactions. nih.gov
A comparative overview of these common sulfating agents is presented in the table below.
| Sulfating Agent | Reaction Conditions | Advantages | Disadvantages | Environmental Considerations |
| SO₃•Pyridine | Mild, typically in pyridine or DMF anu.edu.augoogle.com | High selectivity, fewer byproducts nih.gov | Pyridine toxicity and odor, difficult to drive to completion nih.govanu.edu.aubham.ac.uk | Use of toxic and volatile pyridine is a major concern. nih.govanu.edu.au |
| Chlorosulfonic Acid | Highly reactive, often neat or in a chlorinated solvent | High conversion, cost-effective chemithon.com | Forms HCl byproduct, potential for side reactions nih.govchemithon.com | Generation of corrosive HCl byproduct requires neutralization and disposal. chemithon.com |
| Sulfamic Acid | Higher temperatures required nih.gov | Safer to handle, no acidic byproduct chemithon.com | Less reactive, higher energy input needed nih.gov | Considered a greener option due to solid nature and lack of corrosive byproducts. chemithon.com |
Scaling up the synthesis of this compound from milligram to gram or kilogram scales in a laboratory setting introduces several challenges:
Reaction Control: The sulfation of alcohols is often an exothermic reaction. Maintaining adequate temperature control is crucial to prevent side reactions and ensure product quality. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
Mixing and Mass Transfer: The viscosity of the reaction mixture can increase, particularly as the product is formed. Efficient mixing becomes critical to ensure uniform reaction conditions and prevent localized overheating. The branched nature of the 2-octyldodecyl chain may also influence the viscosity of the reaction medium.
Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in scaling up. The presence of unreacted 2-octyldodecanol, inorganic salts (from neutralization and quenching), and other byproducts necessitates efficient purification methods. nih.gov Common laboratory techniques like column chromatography may not be practical for larger quantities. Recrystallization or extraction procedures need to be optimized for larger scales. The presence of inorganic salts is a common issue, especially at smaller synthetic scales. nih.gov
Handling of Reagents and Waste: As the scale increases, so does the volume of reagents and waste generated. The safe handling of corrosive and toxic materials like chlorosulfonic acid and pyridine becomes a more significant operational concern. The disposal of larger quantities of waste, including neutralized acid and organic solvents, must be managed in an environmentally responsible manner.
Solvent Selection: The choice of solvent for the reaction and purification steps is critical. The use of hazardous and volatile organic solvents should be minimized. Exploring greener solvent alternatives is an important aspect of sustainable synthesis.
Energy Consumption: Reactions requiring high temperatures or prolonged reaction times contribute to higher energy consumption. Optimizing reaction conditions to minimize energy usage is a key principle of green chemistry.
Waste Generation: The synthesis of this compound generates various waste streams, including spent solvents, inorganic salts from neutralization, and potentially unreacted starting materials. A thorough analysis of the process to minimize waste generation at the source is essential. This can be achieved through optimizing reaction stoichiometry and maximizing product yield.
Atom Economy: The atom economy of the chosen synthetic route should be considered. Reactions with high atom economy are more sustainable as they convert a higher proportion of the reactants into the desired product, minimizing waste.
Colloidal and Supramolecular Self Assembly of Sodium 2 Octyldodecyl Sulphate
Micellization Thermodynamics and Kinetics
Without experimental data, it is not possible to report on:
Aggregate Morphologies and Phase Behavior
The structure of the hydrophobic tail of a surfactant is a critical determinant of the shape and phase behavior of the aggregates it forms. The branched nature of the 2-octyldodecyl chain is expected to lead to different packing parameters compared to its linear isomers, which would, in turn, influence the morphology of the resulting micelles. However, there is no available research to confirm:
Liquid Crystalline Phases (e.g., Hexagonal, Lamellar) and Phase Transitions
The self-assembly of amphiphilic molecules like sodium 2-octyldodecyl sulphate in a solvent can lead to the formation of various lyotropic liquid crystalline phases, which possess degrees of order between that of a crystalline solid and an isotropic liquid. ucsd.edu The specific phase adopted is dependent on factors such as surfactant concentration, temperature, and the presence of co-solutes. For typical anionic surfactants, two common mesophases are the hexagonal and lamellar phases. rsc.orgnih.gov
The hexagonal phase (H₁) consists of cylindrical micelles arranged in a two-dimensional hexagonal lattice. nih.gov These rod-like micelles are packed closely together, with the hydrophilic sulphate head groups facing the surrounding aqueous medium and the hydrophobic 2-octyldodecyl tails forming the core of the cylinders. This phase is generally observed at intermediate surfactant concentrations.
The lamellar phase (Lα) is characterized by a one-dimensional ordered structure composed of surfactant bilayers separated by layers of the solvent (typically water). nih.gov In this arrangement, the hydrophobic tails of the this compound molecules are sequestered in the interior of the bilayer, away from the water, while the hydrophilic head groups are exposed to the aqueous layers. nih.gov This phase typically forms at higher surfactant concentrations compared to the hexagonal phase. rsc.org
Phase transitions between these states are driven by changes in thermodynamic conditions. For instance, increasing the surfactant concentration can induce a transition from a solution of spherical micelles (isotropic phase) to a hexagonal phase, and subsequently to a lamellar phase. ucsd.eduresearchgate.net This progression is governed by the principles of molecular packing; as concentration increases, the surfactant aggregates rearrange to more efficiently fill space and minimize unfavorable interactions between the hydrophobic tails and water. rsc.org Temperature can also induce phase transitions; for example, an increase in temperature can sometimes favor the formation of less-ordered phases. nih.gov While detailed phase diagrams for the binary system of pure this compound and water are not extensively documented in the reviewed literature, the behavior is expected to follow the general patterns observed for other single-chain anionic surfactants like sodium dodecyl sulphate, which form both hexagonal and lamellar phases depending on composition and temperature. rsc.orgnih.gov
Influence of Branched Chain Architecture on Micellar Packing Parameters
The molecular geometry of a surfactant is a critical determinant of its self-assembly behavior, a concept often rationalized by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail (v), the cross-sectional area of the head group at the micelle surface (a₀), and the maximum extended length of the tail (l_c), according to the equation:
CPP = v / (a₀ * l_c)
The value of the CPP predicts the preferred geometry of the aggregate (e.g., spherical, cylindrical, or lamellar). For this compound, the presence of a branched alkyl chain at the 2-position significantly influences these parameters compared to a linear isomer like sodium eicosyl sulphate.
The key impact of the 2-octyldodecyl branched architecture is an increase in the effective volume and, more importantly, the cross-sectional area occupied by the hydrophobic tail. The branching disrupts the tight, parallel packing that linear chains can achieve, forcing the tails to occupy a wider area. This effectively increases the steric hindrance near the head group, contributing to a larger effective 'a₀' value.
This increase in the effective area of the hydrophobic chain has direct consequences for the CPP and the resulting micellar structure:
Favors Curvature: A larger effective tail area relative to the head group area favors the formation of aggregates with higher curvature, such as spherical or ellipsoidal micelles, over more extended structures like bilayers.
Hindrance to Ordered Phases: The steric bulk of the branched chains can make it more difficult for the molecules to pack into the highly ordered, flat structures required for a stable lamellar phase or the tightly packed cylinders of a hexagonal phase.
Micellar Properties: The looser packing of the hydrophobic chains within the micellar core can result in a more fluid and less dense core environment compared to micelles formed from linear surfactants.
The table below summarizes the expected influence of the branched chain on packing parameters.
| Parameter | Influence of 2-Octyldodecyl Branch | Consequence for Self-Assembly |
| Hydrophobic Tail Volume (v) | Increased compared to a linear C20 chain | Contributes to a larger numerator in the CPP equation. |
| Effective Head Group Area (a₀) | Significantly increased due to steric hindrance from the branched tail | Increases the denominator, promoting curvature. |
| Critical Packing Parameter (CPP) | Tends to be lower than for a linear isomer that might favor bilayers | Favors the formation of spherical or globular micelles. |
| Micellar Core Density | Lower due to less efficient packing | Creates a more disordered, fluid hydrophobic core. |
Interactions with Co-solutes and Complex Systems
Effects of Electrolytes and Counterions on Aggregation
The aggregation behavior of ionic surfactants like this compound is highly sensitive to the presence of electrolytes in the aqueous solution. The addition of a simple salt, such as sodium chloride (NaCl), introduces additional counterions (Na⁺) and co-ions (Cl⁻) into the system. These added ions have a profound effect on the electrostatic interactions governing micellization.
The primary effect of added electrolytes is the screening of electrostatic repulsion between the negatively charged sulphate head groups at the micelle surface. researchgate.net In the absence of salt, this repulsion opposes the aggregation of surfactant monomers, leading to a higher critical micelle concentration (CMC). When an electrolyte is added, the increased concentration of counterions in the solution forms a more compact electrical double layer around the ionic head groups, effectively neutralizing some of their charge and reducing the repulsive forces. researchgate.netprinceton.edu
This charge screening mechanism leads to several key changes in the aggregation properties:
Lowering of the Critical Micelle Concentration (CMC): With reduced electrostatic repulsion, aggregation becomes more energetically favorable, occurring at a lower surfactant concentration. researchgate.net
Increase in Micelle Aggregation Number (N): The reduction in head group repulsion allows more surfactant monomers to pack into a single micelle, leading to the formation of larger aggregates. researchgate.net
The specific nature of the counterion also plays a crucial role. nih.gov Different counterions exhibit varying degrees of binding to the micelle surface, often related to their hydrated radius and polarizability. nih.gov For instance, divalent cations like Mg²⁺ are generally much more effective at screening charge than monovalent cations like Na⁺, causing more dramatic reductions in the CMC and increases in aggregation number at equivalent molar concentrations. princeton.eduresearchgate.net The general trend for alkali metal counterions is that less hydrated, more polarizable ions (e.g., Cs⁺) bind more strongly and are more effective at promoting micellization than smaller, more strongly hydrated ions (e.g., Li⁺). nih.gov
| Property | Effect of Adding Simple Electrolyte (e.g., NaCl) | Rationale |
| Critical Micelle Concentration (CMC) | Decreases | Screening of electrostatic repulsion between sulphate head groups makes aggregation more favorable. researchgate.net |
| Micelle Aggregation Number (N) | Increases | Reduced repulsion allows more monomers to pack into a single micelle. researchgate.net |
| Degree of Counterion Binding (β) | Increases | Higher concentration of counterions in the bulk solution shifts the equilibrium towards more binding at the micelle surface. |
| Micellar Shape | May transition from spherical to cylindrical | Charge screening favors lower-curvature structures to accommodate more monomers. |
Synergistic and Antagonistic Interactions in Mixed Surfactant Systems
When this compound is mixed with other types of surfactants, the resulting system often exhibits properties that are non-ideal and can be superior (synergistic) or inferior (antagonistic) to the individual components.
A significant negative deviation from ideal mixing behavior, with the CMC of the mixture being much lower than the ideal calculated value. researchgate.net
Enhanced surface activity, meaning a lower concentration of the mixed surfactant is needed to achieve a given reduction in surface tension.
Formation of mixed micelles that are often larger and can solubilize hydrophobic substances more effectively than the micelles of the individual components. science.gov
Anionic-Cationic (Catanionic) Mixtures: Mixtures of anionic and cationic surfactants exhibit very strong, predominantly antagonistic interactions from a micellization perspective, but this leads to strong associative behavior. The powerful electrostatic attraction between the oppositely charged head groups (e.g., sulphate and a quaternary ammonium (B1175870) group) is the dominant force. uc.ptresearchgate.net This interaction is so strong that it often leads to the formation of a water-insoluble complex, resulting in precipitation, particularly when the surfactants are mixed in near-equimolar ratios. researchgate.net However, at certain non-equimolar ratios, these mixtures can form other self-assembled structures like vesicles or lamellar phases, which are of interest in various applications. uc.pt The release of counterions upon association provides a large entropic driving force for the interaction. uc.pt
| Mixture Type | Dominant Interaction | Effect on CMC | Resulting Behavior |
| Anionic - Non-ionic | Reduced electrostatic repulsion | Synergistic (lower than ideal) researchgate.net | Enhanced surface activity; formation of stable mixed micelles. |
| Anionic - Cationic | Strong electrostatic attraction | Antagonistic (complex formation occurs below individual CMCs) | Precipitation at equimolar ratios; potential for vesicle or lamellar phase formation at other ratios. uc.ptresearchgate.net |
| Anionic - Anionic | Electrostatic repulsion | Ideal or slightly antagonistic | Generally follows ideal mixing rules with minor deviations. |
Interactions with Polymers and Macromolecules
The interaction between this compound and polymers in aqueous solution is a complex phenomenon that can dramatically alter the properties of both components. The nature of the interaction depends heavily on the polymer's characteristics, such as whether it is neutral, charged (a polyelectrolyte), or hydrophobically modified.
Interaction with Neutral Polymers: For neutral, water-soluble polymers like poly(ethylene oxide) (PEO) or poly(N-vinyl-2-pyrrolidone) (PVP), the interaction with anionic surfactants is primarily driven by hydrophobic effects. nih.govnih.gov Surfactant binding to the polymer typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is generally lower than the surfactant's own CMC. nih.gov The proposed mechanism involves the formation of micelle-like clusters of the surfactant bound to the polymer chain, often described by a "necklace and bead" model. nih.gov This binding process is cooperative; the initial binding of a few surfactant molecules creates hydrophobic patches that promote the aggregation of further surfactant molecules. taylorfrancis.com This interaction can lead to significant changes in solution properties, including a marked increase in viscosity as the polymer-surfactant complexes form an extended network structure. columbia.edu
Interaction with Cationic Polymers (Polyelectrolytes): When this compound interacts with an oppositely charged polyelectrolyte, such as poly(diallyldimethylammonium chloride) (PDADMAC), the primary driving force is strong electrostatic attraction. researchgate.net This interaction is also cooperative and begins at a very low surfactant concentration. The binding of the anionic surfactant neutralizes the charge of the cationic polymer, which can cause the polymer chain to collapse from an extended conformation into a compact globule. researchgate.net At higher surfactant concentrations, charge reversal can occur as excess surfactant binds, leading to the re-dissolution of the complex. This process can result in the formation of nanoparticles whose net charge depends on the surfactant-to-polymer ratio. researchgate.net
| Polymer Type | Primary Driving Force | Key Phenomena | Effect on Solution Viscosity |
| Neutral (e.g., PEO, PVP) | Hydrophobic interactions | Cooperative binding above CAC; "necklace" model formation. nih.govnih.gov | Often a significant increase. columbia.edu |
| Cationic (e.g., PDADMAC) | Electrostatic attraction | Charge neutralization, polymer collapse, potential phase separation or redissolution. researchgate.net | Complex behavior: may decrease upon collapse and then increase. |
| Anionic (e.g., PAA) | Electrostatic repulsion | Generally weak or no interaction, unless mediated by cations or hydrophobic sections. | Minimal change. |
Stabilization and Dispersion of Nanoparticles in this compound Systems
This compound, as an anionic surfactant, can be highly effective in the stabilization and dispersion of nanoparticles in aqueous media. Nanoparticles, due to their high surface area-to-volume ratio, have a strong tendency to agglomerate to reduce their surface energy. Surfactants counteract this by adsorbing onto the nanoparticle surface and creating repulsive forces between the particles. nanografi.com
The primary mechanism for stabilization by ionic surfactants is electrostatic stabilization . researchgate.net The process involves the following steps:
Adsorption: The hydrophobic 2-octyldodecyl tail of the surfactant molecule adsorbs onto the surface of the nanoparticle, driven by hydrophobic or van der Waals interactions.
Surface Charge Formation: This adsorption results in a surface covered with surfactant molecules, oriented with their negatively charged sulphate head groups pointing outwards into the aqueous phase.
Electrostatic Repulsion: The nanoparticles become effectively coated with a layer of negative charge. When two such particles approach each other, their charged outer layers generate a strong electrostatic repulsion, creating an energy barrier that prevents them from coming into close contact and aggregating. researchgate.net The magnitude of this repulsion can be quantified by measuring the zeta potential of the dispersion; a more negative zeta potential generally indicates greater stability. researchgate.net
In addition to electrostatic forces, the branched architecture of the 2-octyldodecyl tail may also contribute to steric stabilization . The bulky, branched chains can provide a physical barrier that further hinders the close approach of particles. This combined electrostatic and steric stabilization (sometimes termed electrosteric stabilization) can lead to very robust and stable nanoparticle dispersions.
This method is widely used for various types of nanomaterials. For example, sodium dodecyl sulphate (a linear analogue) is extensively used to disperse carbon nanotubes, where it adsorbs onto the tube surfaces and allows for stable suspensions to be formed through electrostatic repulsion. researchgate.net Similarly, it is used in emulsion polymerization to stabilize the forming polymer nanoparticles. nih.gov The effectiveness of the stabilization depends on factors such as surfactant concentration, pH, and the ionic strength of the medium.
Interfacial Phenomena and Adsorption Mechanisms of Sodium 2 Octyldodecyl Sulphate
Adsorption at Fluid-Fluid Interfaces (Liquid-Air, Liquid-Liquid)
The branched structure of Sodium 2-octyldodecyl sulphate plays a critical role in its efficiency and effectiveness at reducing surface and interfacial tension. This branching disrupts the packing of the hydrocarbon chains at the interface, leading to distinct adsorption behavior.
Surfactants derived from Guerbet alcohols, such as this compound, are known to be highly effective at lowering the surface tension at the air-water interface. acs.orgaocs.org The bulky, branched hydrocarbon tail disrupts efficient packing that can lead to a larger area occupied per molecule at the interface. This structure enhances its ability to reduce surface tension. acs.org
Studies comparing C16 Guerbet sulphates (branched) with their linear C16 analogues show that the branched structure leads to a higher critical micelle concentration (CMC) but also a greater efficiency in lowering surface tension. acs.org The branching in the alkyl chain makes the surfactant more effective at reducing the interfacial tension between water and nonpolar liquids like decane. acs.org
| Property | Sodium 2-hexyl-decyl sulphate (C16 Guerbet, Branched) | Sodium hexadecyl sulphate (C16, Linear) |
|---|---|---|
| Critical Micelle Concentration (CMC) (M) | 1.1 x 10-3 | 5.5 x 10-4 |
| Surface Tension at CMC (γcmc) (mN/m) | 32.0 | 38.0 |
| Interfacial Tension vs. Decane at CMC (mN/m) | 5.5 | 8.0 |
Data sourced from a study on analogous C16 Guerbet alcohol sulphates, which provides insight into the expected properties of the C20 this compound. acs.org
The adsorption of surfactant molecules at an interface can be described by the Gibbs adsorption isotherm, which relates the surface tension of a solution to the concentration of the surfactant. From this relationship, key parameters such as the maximum surface excess concentration (Γmax) and the minimum area per molecule (Amin) at the interface can be determined.
For Guerbet sulphates, the branched structure influences how molecules arrange themselves at the air-water interface. Compared to linear surfactants, the branching results in a larger area occupied by each molecule, and consequently, a lower packing density at the interface. acs.org This is reflected in a larger Amin value and a smaller Γmax.
| Parameter | Sodium 2-hexyl-decyl sulphate (C16 Guerbet, Branched) | Sodium hexadecyl sulphate (C16, Linear) |
|---|---|---|
| Maximum Surface Excess (Γmax) (mol/cm2) | 2.3 x 10-10 | 3.3 x 10-10 |
| Minimum Area per Molecule (Amin) (Å2/molecule) | 72 | 50 |
Data derived from surface tension isotherms of analogous C16 Guerbet alcohol sulphates. acs.org
The rate at which a surfactant lowers the surface tension of a freshly formed interface is known as dynamic surface tension. This property is crucial in processes that involve rapid interface creation. Research on Guerbet-derived surfactants demonstrates that hydrocarbon chain branching causes a significant increase in the rate of surface tension reduction at the air-water interface when compared to linear surfactants. acs.org
Branched surfactants like this compound are thought to reach equilibrium at the interface more efficiently. acs.org The bulky nature of the hydrophobe inhibits micellization in the bulk solution and favors adsorption at the interface, allowing the surfactant to manifest its surface activity more rapidly. acs.org This results in Guerbet surfactants reaching a meso-equilibrium state faster and achieving lower surface tension values in a shorter timeframe, indicating higher dynamic effectiveness. acs.org
Adsorption at Solid-Liquid Interfaces
Detailed experimental studies on the adsorption of this compound onto specific solid substrates are not widely available. Therefore, the following sections describe the generally accepted adsorption mechanisms for anionic alkyl sulphates, using the extensively studied Sodium Dodecyl Sulphate (SDS) as a representative model to illustrate the fundamental principles.
The adsorption of an anionic surfactant like this compound onto a solid surface is governed by a combination of forces, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding.
Silica: In aqueous solutions at neutral pH, silica surfaces are typically negatively charged due to the deprotonation of surface silanol groups (Si-OH). This results in electrostatic repulsion with the negatively charged sulphate headgroups of the anionic surfactant, hindering adsorption. researchgate.net However, adsorption can still occur under certain conditions, such as at low pH where the surface charge is less negative, or through hydrophobic interactions between the alkyl tail and residual non-polar siloxane sites on the silica surface. researchgate.net The presence of multivalent cations (e.g., Ca²⁺) can also promote adsorption by acting as a bridge between the negative surface and the negative surfactant headgroup.
Metal Oxides (e.g., Alumina): The surface charge of metal oxides like alumina (Al₂O₃) is highly dependent on the pH of the solution. Below its point of zero charge (PZC), the alumina surface is positively charged. In this state, the primary mechanism for anionic surfactant adsorption is a strong electrostatic attraction between the positive surface sites and the negative sulphate headgroup. cetjournal.it As surfactant concentration increases, the adsorbed molecules can form aggregates on the surface, such as hemimicelles or admicelles, driven by hydrophobic interactions between the alkyl tails. cetjournal.it
Polystyrene: Polystyrene is a non-polar, hydrophobic surface. The primary driving force for the adsorption of surfactants onto polystyrene is the hydrophobic interaction between the large 2-octyldodecyl hydrocarbon tail and the polymer surface. fishersci.com The surfactant molecules orient themselves with their hydrophobic tails adsorbed onto the surface, leaving their hydrophilic sulphate headgroups facing the aqueous phase. researchgate.net If the polystyrene surface is modified to be positively charged (cationic latex), the initial adsorption is dominated by strong electrostatic attraction, followed by hydrophobic interactions at higher surface coverage. researchgate.net
The interplay between the characteristics of the solid surface and the surfactant molecule dictates the adsorption behavior.
Influence of Surface Charge: The surface charge of the adsorbent is a critical factor. For an anionic surfactant like this compound, adsorption is strongest on positively charged surfaces due to favorable electrostatic attraction. nih.gov On negatively charged surfaces, electrostatic repulsion generally leads to low adsorption, unless other forces can overcome this repulsion. researchgate.net The adsorption of anionic surfactants on negatively charged surfaces can be increased in the presence of electrolytes, as the salt ions screen the electrostatic repulsion between the surfactant headgroups and the surface.
Influence of Hydrophobicity: The large, branched C20 alkyl chain of this compound provides a significant hydrophobic driving force for adsorption. This interaction is dominant when the adsorbent surface is also hydrophobic, such as with polystyrene. fishersci.com Hydrophobic interactions are also responsible for the aggregation of surfactant molecules into structures like hemimicelles on the solid surface, which typically occurs after an initial layer of molecules has been adsorbed via electrostatic forces. mdpi.com
Impact on Wettability and Particle Dispersion
This compound, a branched-chain anionic surfactant, belongs to the class of Guerbet alcohol sulphates. This molecular structure significantly influences its behavior at interfaces, particularly its ability to alter the wettability of surfaces and facilitate the dispersion of particles.
Surfactants derived from Guerbet alcohols are recognized as effective wetting agents. windows.netsasoltechdata.com The branched nature of the 2-octyldodecyl hydrophobe affects how the molecule adsorbs onto a solid surface. Unlike their linear counterparts, the bulky, branched chains can disrupt the close packing of molecules at the solid-liquid interface, which can lead to a more significant reduction in the contact angle between a liquid and a solid surface. For instance, studies on other branched-chain anionic surfactants have demonstrated their capacity to lower the contact angle on hydrophobic surfaces, indicating good wettability. doaj.org This property is crucial in applications where the spreading of a liquid over a surface or the penetration of a liquid into a porous medium is required.
In terms of particle dispersion, the adsorption of this compound onto particles in a liquid medium imparts stability and prevents agglomeration. When the surfactant molecules adsorb onto the particle surfaces, the negatively charged sulphate head groups are oriented towards the aqueous phase. This creates an electrostatic repulsion between the particles, a primary mechanism for stabilization in dispersions. Furthermore, the bulky, branched alkyl chains provide a steric hindrance effect. This steric barrier physically prevents particles from approaching each other too closely, thereby preventing flocculation and settling. The combination of electrostatic and steric stabilization makes branched-chain sulphates like this compound effective dispersants for solid particles in aqueous systems.
| Property | Linear Alkyl Sulphates (e.g., Sodium Dodecyl Sulphate) | Branched-Chain Alkyl Sulphates (e.g., this compound) |
|---|---|---|
| Wetting Ability | Effective | Generally good to excellent windows.netsasoltechdata.com |
| Primary Dispersion Mechanism | Electrostatic Repulsion | Electrostatic Repulsion & Steric Hindrance |
Foaming and Emulsification Properties
The unique "twin-tail" structure resulting from the Guerbet reaction gives this compound distinct foaming and emulsification characteristics that differ markedly from those of linear-chain surfactants. scientificspectator.com
Foam Stability and Structure
A defining characteristic of Guerbet alcohol sulphates is their tendency to be low-foaming surfactants. windows.netsasoltechdata.com This is a direct consequence of their branched molecular structure. In contrast to linear alkyl sulphates, which pack efficiently at the air-water interface to form a resilient film leading to high foam volume and stability, the bulky, branched structure of this compound hinders the formation of a well-ordered, cohesive interfacial film. shell.com
The key factors influencing foam are:
Molecular Packing: The branching in the hydrophobe disrupts the close, parallel alignment of surfactant molecules at the interface. This creates a less organized, weaker film that is more easily ruptured, thus suppressing foam formation and reducing foam stability.
Interfacial Viscosity: The inefficient packing leads to a lower surface viscosity of the foam lamellae (the thin liquid films between bubbles). Lower viscosity facilitates faster drainage of liquid from the foam, causing the bubbles to thin and collapse more rapidly.
Marangoni Effect: While the Marangoni effect (the stabilization of films by the flow of liquid to areas of higher surface tension) is a universal stabilization mechanism, the weaker interfacial film formed by branched surfactants is less able to sustain this effect, contributing to lower foam stability. academie-sciences.fr
Research comparing linear and branched alcohol sulphates shows that increased branching dramatically reduces foaming, a property that is advantageous in applications such as automatic dishwashing or industrial cleaning where excessive foam is problematic. shell.com
Emulsion Formation and Stabilization Mechanisms
While its foaming capacity is low, this compound is a highly effective emulsifier. scientificspectator.com The same branched structure that hinders foaming is advantageous for stabilizing oil-in-water (O/W) emulsions. The parent alcohol, 2-octyldodecanol, is itself used as an emulsion stabilizer and emollient. atamanchemicals.com
The primary mechanisms for emulsion stabilization are:
Interfacial Tension Reduction: Like all surfactants, this compound adsorbs at the oil-water interface and significantly lowers the interfacial tension, reducing the energy required to create the small droplets of a stable emulsion. mdpi.com
Steric Repulsion: The large, branched 2-octyldodecyl group projects from the oil droplet surface into the continuous phase. This forms a substantial steric barrier that physically prevents oil droplets from coalescing when they collide. ijirss.com This mechanism is particularly important for the stability of emulsions. ijirss.com
Promotion of Micellization in Oil: The "twin tail" structure of Guerbet-derived surfactants is thought to promote their micellization in the oil phase, enhancing their ability to stabilize the interface. scientificspectator.com Studies have shown that Guerbet ether sulphates can be significantly more efficient emulsifiers than their linear counterparts, in some cases emulsifying three to five times more oil. scientificspectator.com
The combination of a hydrophilic sulphate head and a bulky, lipophilic branched tail allows this compound to form a robust protective layer around emulsion droplets, preventing coalescence and ensuring long-term stability. nih.gov
| Performance Metric | Linear Alkyl Sulphate | This compound (Branched) |
|---|---|---|
| Foaming | High | Low windows.netsasoltechdata.com |
| Emulsification Efficiency | Good | Excellent, can be 3-5x more effective scientificspectator.com |
Information Deficit on the Rheological Profile of this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data specifically detailing the rheological behavior of this compound. The initial investigation yielded information on a related but structurally distinct compound, Sodium Dodecyl Sulphate (SDS). However, due to fundamental differences in their molecular architecture—namely the branched alkyl chain of this compound versus the linear chain of SDS—the rheological properties cannot be extrapolated or substituted.
The specific information requested regarding the viscoelastic properties, yield stress, viscosity profiles, gel strength, gelation kinetics, and the influence of various parameters on the rheology of this compound is not present in the currently accessible scientific databases and literature.
Therefore, it is not possible to construct a scientifically accurate and detailed article that adheres to the provided outline, as the foundational research findings for this compound are not available. Any attempt to do so would require making unsubstantiated assumptions based on the behavior of a different chemical compound, which would be scientifically unsound.
Rheological Behavior of Sodium 2 Octyldodecyl Sulphate Systems
Correlations Between Supramolecular Structure and Macroscopic Rheological Response
An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the rheological behavior of sodium 2-octyldodecyl sulphate. Despite targeted searches for this specific compound, including its CAS number (78204-54-3), no detailed studies, research findings, or data tables concerning the correlation between its supramolecular structure and macroscopic rheological response could be identified.
This compound belongs to the class of branched anionic surfactants, specifically a Guerbet alcohol sulphate. Generally, the rheological properties of surfactant systems are intricately linked to the self-assembled supramolecular structures they form in solution, such as spherical or wormlike micelles and various liquid crystalline phases (e.g., lamellar, hexagonal). The transition between these structures, influenced by factors like concentration, temperature, and the presence of salts, dictates the macroscopic flow behavior, including viscosity and viscoelasticity.
For instance, the formation of entangled wormlike micelles typically leads to a significant increase in viscosity and pronounced viscoelastic properties. In contrast, solutions of spherical micelles generally exhibit lower viscosities. Lamellar and hexagonal liquid crystalline phases possess their own distinct and complex rheological profiles.
While these general principles are well-established for many common surfactants, such as sodium dodecyl sulphate (SDS), specific experimental data and detailed research findings for this compound are not present in the accessible literature. Therefore, it is not possible to provide specific data tables or in-depth research findings on how the supramolecular architecture of this compound directly correlates with its macroscopic rheological response. Further empirical research is required to elucidate the specific structure-property relationships for this particular compound.
Solubilization Mechanisms and Applications of Sodium 2 Octyldodecyl Sulphate Micelles
Solubilization Capacity and Efficiency for Various Substrates
The solubilization capacity of a surfactant is a measure of the amount of a solute (solubilizate) that can be incorporated into the micelles. This is often quantified by the micelle-water partition coefficient (Kmw), which describes the distribution of a solute between the micellar and aqueous phases. uva.nl A higher Kmw value indicates a greater preference of the solute for the micellar environment and thus, a higher solubilization capacity.
The branched structure of Sodium 2-octyldodecyl sulphate influences its micellar architecture and, consequently, its solubilization efficiency. Unlike linear surfactants such as Sodium Dodecyl Sulphate (SDS), which form relatively compact, spherical micelles, the bulky, branched tail of this compound creates a more loosely packed, irregular hydrophobic core. This structure can be particularly effective for solubilizing bulky or non-planar hydrophobic molecules that may not fit well within the ordered palisade layer of linear-chain micelles.
The efficiency of solubilization is dependent on the properties of both the surfactant and the substrate. Key parameters include:
Molar Solubilization Ratio (MSR): The number of moles of a solute solubilized per mole of surfactant forming the micelles.
Micelle-Water Partition Coefficient (Kmw): A dimensionless constant representing the equilibrium distribution of the solute. It can be calculated from the retention factor in techniques like Micellar Electrokinetic Chromatography (MEKC). mdpi.com
While specific MSR and Kmw data for this compound are not widely available, comparisons can be drawn from extensive data on SDS. For instance, the solubilization of various compounds in SDS micelles demonstrates a strong dependence on solute hydrophobicity.
Table 1: Illustrative Micelle-Water Partition Coefficients (Log Kmw) for Various Solutes in Sodium Dodecyl Sulphate (SDS) Micelles
| Solute | Log Kmw |
| Benzene | 2.15 |
| Naphthalene | 2.85 |
| Pyrene | 3.80 |
| Toluene | 2.40 |
| Ethylbenzene | 2.70 |
This table presents data for the linear surfactant SDS to illustrate the concept of Kmw. The branched structure of this compound would likely result in different Kmw values, potentially higher for bulky solutes and lower for planar aromatic compounds due to differences in micellar core packing.
Thermodynamics and Kinetics of Solubilization Processes
The solubilization process is governed by thermodynamic principles. The spontaneity of solubilization is indicated by the standard Gibbs free energy change (ΔG°s), which is related to the partition coefficient Kmw. A negative ΔG°s signifies a spontaneous transfer of the solute from the aqueous phase to the micellar interior.
The thermodynamics of micellization can be determined by studying the critical micelle concentration (CMC) at various temperatures. conicet.gov.arresearchgate.net
Gibbs Free Energy of Micellization: ΔG°m = RT ln(X_cmc)
Enthalpy of Micellization: ΔH°m = -R [d(ln X_cmc)/d(1/T)]
Entropy of Micellization: ΔS°m = (ΔH°m - ΔG°m) / T
Table 2: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulphate (SDS) in Aqueous Solution at 298 K (25 °C)
| Parameter | Value |
| Critical Micelle Concentration (CMC) | ~8.2 mM |
| Gibbs Free Energy (ΔG°m) | -38.5 kJ/mol |
| Enthalpy (ΔH°m) | -1.5 kJ/mol |
| Entropy Term (TΔS°m) | +37.0 kJ/mol |
Data for SDS is provided for illustrative purposes. The branched structure of this compound is expected to lead to a higher CMC and different thermodynamic parameters due to steric hindrance affecting aggregation.
The kinetics of solubilization describe the rate at which a solute is incorporated into a micelle. This process involves the transport of the solute from the bulk phase to the micelle-water interface and its subsequent insertion into the micellar core. The rates can be affected by the micellar lifetime and the intermicellar distance.
Identification of Solubilization Sites within Branched-Chain Micelles
The location of a solubilized molecule, or its "solubilization site," within a micelle depends on the polarity of the solute. Micelles are not uniform structures but possess distinct regions of varying polarity:
The Hydrophobic Core: The innermost region formed by the hydrocarbon tails. This is the primary site for the solubilization of nonpolar molecules like alkanes and polycyclic aromatic hydrocarbons.
The Palisade Layer: The region between the hydrophobic core and the polar head groups. It has an intermediate polarity and is where amphiphilic molecules, such as long-chain alcohols or aromatic compounds with polar substituents, tend to reside.
The Micellar Surface: The highly polar region composed of the sulphate head groups and associated counter-ions. Water-soluble polar molecules may be adsorbed at this surface.
In branched-chain micelles like those of this compound, the distinction between these regions can be less defined than in linear-chain micelles. The branching of the alkyl tail disrupts the orderly arrangement of the chains, creating a more disordered and potentially more spacious hydrophobic core. This disordered core can offer a more accommodating environment for non-planar or bulky hydrophobic solutes. The palisade layer is also less dense, which may facilitate the solubilization of a wider variety of amphiphilic molecules.
Separation and Recovery Applications (e.g., Micellar Enhanced Ultrafiltration)
Micellar Enhanced Ultrafiltration (MEUF) is a separation technique that combines the solubilizing power of surfactants with membrane filtration. nih.govkoreascience.kr The process is used to remove dissolved organic pollutants or metal ions from aqueous streams. koreascience.krmdpi.com
The fundamental principle of MEUF involves adding a surfactant to the wastewater at a concentration above its CMC. nih.gov The surfactant forms micelles that entrap or bind the target pollutants. The solution is then passed through an ultrafiltration membrane with a pore size small enough to block the passage of the large micelles, while allowing clean water to pass through as permeate. koreascience.kr This method effectively combines the high selectivity of reverse osmosis with the high flux of ultrafiltration. mdpi.com
This compound can be a candidate for MEUF applications. Its branched structure results in a larger hydrodynamic radius of its micelles compared to linear isomers of the same carbon number. This larger size could enhance the rejection of the micelles by the ultrafiltration membrane, potentially leading to higher removal efficiency for the solubilized pollutants. However, the typically higher CMC of branched-chain surfactants might necessitate using a greater concentration of the surfactant to initiate micellization, which could impact process economics.
Key operational parameters in MEUF include surfactant concentration, transmembrane pressure, pH, and the molecular weight cut-off (MWCO) of the membrane. koreascience.krmdpi.com
Solubilization of Hydrophobic Molecules and Poorly Soluble Compounds
A primary application of surfactants is to enhance the aqueous solubility of hydrophobic and poorly water-soluble compounds. nih.gov This is critical in pharmaceuticals for drug delivery, in environmental science for the remediation of contaminated soils and water, and in various industrial formulations.
The micelles of this compound act as a nanoscopic-level "pseudo-phase" into which hydrophobic molecules can partition from the aqueous phase. uva.nl The branched structure creates a larger and more fluidic hydrophobic core, which can be particularly advantageous for solubilizing:
Bulky Molecules: Steroids, certain dyes, and complex drug molecules that have rigid, non-planar structures.
Polycyclic Aromatic Hydrocarbons (PAHs): Common environmental pollutants that are highly hydrophobic.
Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) suffer from low bioavailability due to poor water solubility. Incorporating them into surfactant micelles can significantly increase their concentration in aqueous formulations.
The solubilization process effectively increases the apparent solubility of the hydrophobic compound in water. The efficiency is often much higher than that achieved by co-solvents and is a key mechanism in detergency, where oily and greasy soils are removed from surfaces by being solubilized into surfactant micelles.
Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the advanced characterization of the chemical compound This compound using the techniques outlined in your request.
The search for experimental data and research findings for this compound in conjunction with Dynamic Light Scattering (DLS), Small-Angle X-ray and Neutron Scattering (SAXS/SANS), X-ray Diffraction (XRD), Static Light Scattering (SLS), and Infrared (IR/FTIR) Spectroscopy did not yield specific results for this compound.
The available scientific literature extensively covers a related, but structurally different, compound: Sodium Dodecyl Sulphate (SDS). While both are anionic surfactants, their molecular structures, particularly the branched and longer alkyl chain of this compound compared to the linear chain of SDS, would lead to significant differences in their physicochemical properties, aggregation behavior, and crystalline structures.
Therefore, generating a scientifically accurate article on this compound with the requested detailed research findings and data tables is not possible at this time due to the absence of specific published data. Extrapolating or substituting data from Sodium Dodecyl Sulphate would be scientifically inaccurate and would not reflect the true characteristics of this compound.
Advanced Characterization Techniques for Sodium 2 Octyldodecyl Sulphate Research
Spectroscopic Methods for Molecular and Supramolecular Probing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of Sodium 2-octyldodecyl sulphate. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can piece together the molecular architecture and understand its behavior in solution.
One-dimensional (1D) NMR spectra (¹H and ¹³C) are fundamental for confirming the chemical structure of this compound. The chemical shift of each nucleus provides information about its local electronic environment. For instance, the protons and carbons in the hydrophobic 2-octyldodecyl tail will have distinct chemical shifts from those near the polar sulphate headgroup.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the three-dimensional conformation of the molecule. columbia.eduresearchgate.netreddit.com These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. columbia.edu For a flexible molecule like this compound, these techniques can reveal the preferred spatial arrangement of the branched alkyl chains and their orientation relative to the sulphate headgroup. NOESY is particularly effective for small molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edureddit.com
Furthermore, NMR can be used to study the interactions between this compound and other molecules, as well as its self-assembly into micelles. rsc.org Changes in chemical shifts upon the addition of a solute can indicate the location of the solute within the micellar structure. Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR method that separates the signals of different species based on their diffusion coefficients, allowing for the characterization of monomer and micelle populations in solution. rsc.org
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound. This table is for illustrative purposes, as specific experimental data for this compound is not readily available in the cited literature.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| CH₃ (terminal) | ~0.8-0.9 | ~14 |
| (CH₂)n (alkyl chain) | ~1.2-1.4 | ~22-32 |
| CH (branch point) | ~1.5-1.6 | ~35-40 |
| CH₂-O (adjacent to oxygen) | ~3.9-4.1 | ~65-70 |
UV-Visible Absorption and Fluorescence Spectroscopy for Micellization and Solubilization Studies
UV-Visible absorption and fluorescence spectroscopy are highly sensitive techniques used to investigate the aggregation behavior of surfactants, particularly the determination of the critical micelle concentration (CMC) and the study of solubilization phenomena. umcs.plsuntextreviews.org The CMC is a fundamental property of a surfactant, representing the concentration at which monomers begin to self-assemble into micelles. umcs.pl
The CMC of this compound can be determined by monitoring the change in the spectral properties of a probe molecule as a function of the surfactant concentration. iicbe.orglew.ro Dyes are often used as probes in UV-Visible spectroscopy. Below the CMC, the dye's spectrum is that of the dye in the bulk aqueous solution. As micelles form, the dye can be incorporated into the micellar environment, leading to a shift in its absorption spectrum. A plot of the absorbance at a specific wavelength versus the surfactant concentration will show a distinct break at the CMC. iicbe.org
Fluorescence spectroscopy offers a more sensitive method for CMC determination, often employing fluorescent probes like pyrene or Nile red. mdpi.comnih.gov The fluorescence spectrum of pyrene, for example, is highly sensitive to the polarity of its microenvironment. mdpi.com In an aqueous solution, the ratio of the intensities of its first and third vibronic peaks (I₁/I₃) is high. When micelles of this compound form, pyrene partitions into the nonpolar micellar core, resulting in a significant decrease in the I₁/I₃ ratio. The CMC is identified as the concentration at which this sharp change occurs. scispace.com
These fluorescence techniques also allow for the study of the solubilization of hydrophobic substances within the micelles. The increase in the fluorescence intensity of a poorly water-soluble probe upon the addition of the surfactant above its CMC indicates its incorporation into the micellar core. mdpi.comnih.gov
Table 2: Illustrative Data for CMC Determination of a Surfactant using Fluorescence Spectroscopy with Pyrene as a Probe. This table demonstrates the principle of the technique, as specific experimental data for this compound is not available in the provided search results.
| Concentration of Surfactant (mM) | I₁/I₃ Ratio of Pyrene |
| 0.1 | 1.85 |
| 0.5 | 1.84 |
| 1.0 | 1.85 |
| 2.0 | 1.83 |
| 4.0 | 1.70 |
| 6.0 | 1.45 |
| 8.0 | 1.20 |
| 10.0 | 1.18 |
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for spin-labeled studies)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. libretexts.org While this compound itself is not paramagnetic, EPR can be a powerful tool to study its dynamics and environment through a technique called site-directed spin labeling (SDSL). nih.govuni-osnabrueck.de
In an SDSL experiment, a stable nitroxide radical, or "spin label," is covalently attached to a specific position on the this compound molecule. uni-osnabrueck.de The EPR spectrum of this spin label is sensitive to its rotational motion and the polarity of its immediate surroundings. By analyzing the lineshape and splitting of the EPR spectrum, one can deduce information about the mobility of the labeled part of the surfactant molecule.
For instance, a spin label attached to the end of the alkyl tail would report on the fluidity and dynamics within the micellar core. In contrast, a label near the sulphate headgroup would provide insights into the dynamics at the micelle-water interface. Changes in the EPR spectrum upon the addition of other substances can also reveal details about their interaction with the micelles. While a powerful technique for studying molecular dynamics, no specific applications of EPR spectroscopy to spin-labeled this compound have been identified in the provided search results. rsc.orgresearchgate.net
Table 3: Hypothetical EPR Spectral Changes for a Spin-Labeled Surfactant in Different Environments. This table illustrates the potential application of the technique.
| Environment | Expected Spectral Lineshape | Interpretation |
| Monomer in water | Sharp, narrow lines | Fast, isotropic motion |
| In a spherical micelle | Broader lines | Restricted, anisotropic motion |
| In a viscous solution | Very broad lines | Slow, highly restricted motion |
Microscopic Techniques for Morphological Imaging
Direct visualization of the self-assembled structures of this compound is crucial for understanding its behavior and potential applications. Electron microscopy techniques provide high-resolution images of these nanoscale structures.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is used to image the surface morphology of solid samples. For this compound, SEM could be used to characterize its crystalline structure in the solid state or the morphology of aggregates after drying from a solution. researchgate.net The technique provides information on the shape, size, and texture of the sample surface. For example, SEM images could reveal whether the dried surfactant forms fibrous, lamellar, or other types of structures. nih.govresearchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and can be used to visualize the morphology of individual self-assembled structures. researchgate.net To enhance contrast, samples are often prepared with a negative stain, which is an electron-dense material that surrounds the lighter surfactant aggregates. TEM could reveal the shape and size distribution of this compound micelles (e.g., spherical, worm-like) or vesicles.
Cryo-Electron Microscopy for Soft Matter Structures
Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique for imaging soft matter structures in their native, hydrated state. dntb.gov.uanih.gov The sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving the solution-state structures. This avoids the artifacts that can be introduced by drying or staining, which are common in conventional TEM. Cryo-EM would be the ideal technique to determine the precise morphology, size, and internal structure of this compound aggregates, such as micelles, vesicles, or more complex phases, as they exist in solution. researchgate.netnih.gov
Table 4: Information Obtainable from Different Microscopic Techniques for Hypothetical Surfactant Aggregates.
| Technique | Sample State | Information Obtained | Potential Structures for this compound |
| SEM | Solid/Dried | Surface topography, crystal habit, large-scale aggregate morphology | Crystalline powders, dried films |
| TEM | Dried with stain | Size, shape, and distribution of individual aggregates | Spherical micelles, worm-like micelles, vesicles |
| Cryo-EM | Vitrified solution | Native size, shape, and detailed morphology of hydrated structures | Spherical or elongated micelles, bilayer vesicles, complex liquid crystalline phases |
Electrophoretic and Surface Potential Measurements
Electrophoretic and surface potential measurements are crucial for understanding the behavior of surfactants in colloidal systems. These techniques provide vital information on the electrostatic properties at interfaces, which govern the stability and interaction of particles in a dispersion.
Zeta potential is a key indicator of the stability of a colloidal dispersion. It measures the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For a dispersion to be considered electrostatically stable, the zeta potential should generally be greater than +30 mV or more negative than -30 mV, as these high charges create strong repulsive forces that prevent particle aggregation and flocculation. ufn.edu.br
In the context of this compound, an anionic surfactant, its molecules will adsorb onto the surface of dispersed particles or form micelles, imparting a negative surface charge. The measurement of zeta potential is typically performed using techniques like Electrophoretic Light Scattering (ELS). In ELS, an electric field is applied to the dispersion, causing the charged particles to move towards the oppositely charged electrode. The velocity of this movement, known as the electrophoretic mobility, is measured and then used to calculate the zeta potential. epfl.ch
The stability of a system containing this compound is influenced by factors such as pH, ionic strength, and the concentration of the surfactant itself. As an anionic surfactant, the negative charge it imparts is expected to result in a negative zeta potential. The magnitude of this potential is critical for applications where long-term dispersion stability is required. For instance, increasing the concentration of an electrolyte (salt) in the dispersion can compress the electrical double layer around the particles, leading to a decrease in the absolute value of the zeta potential and potentially destabilizing the colloid. researchgate.net
Table 1: Illustrative Zeta Potential Data for a Model Dispersion Stabilized by this compound
| Parameter | Condition | Expected Zeta Potential (mV) | Implication for Stability |
| Surfactant Concentration | Below Critical Micelle Concentration (CMC) | -20 to -35 | Moderate to Good |
| Surfactant Concentration | Above Critical Micelle Concentration (CMC) | -35 to -50 | High Stability |
| Ionic Strength (NaCl) | Low (e.g., 1 mM) | -45 | High Stability |
| Ionic Strength (NaCl) | High (e.g., 100 mM) | -15 | Low Stability (Risk of Aggregation) |
| pH | Neutral (pH 7) | -40 | High Stability |
Note: The data in this table are illustrative and represent expected values for a typical anionic surfactant system. Actual experimental values may vary.
Calorimetric Techniques for Energetic Characterization
Calorimetry is a set of techniques used to measure the heat changes associated with physical and chemical processes. For surfactants like this compound, calorimetry provides invaluable data on phase behavior and intermolecular interactions.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive for detecting phase transitions, such as melting (solid to liquid) and crystallization (liquid to solid). nih.gov
When analyzing a surfactant like this compound, a DSC thermogram would reveal endothermic peaks corresponding to the absorption of heat during melting and exothermic peaks from the release of heat during crystallization. The temperature at which these peaks occur indicates the phase transition temperatures, while the area under the peaks is proportional to the enthalpy (ΔH) of the transition. tudelft.nl This information is critical for understanding the surfactant's physical state at different temperatures, which affects its formulation and application. For branched-chain surfactants, the phase transitions can be complex compared to their linear counterparts due to differences in molecular packing. mdpi.com
Table 2: Hypothetical DSC Data for Phase Transitions of this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH, J/g) |
| Crystallization (Cooling) | 15.2 | 12.5 | -85.4 |
| Melting (Heating) | 25.8 | 29.3 | 88.1 |
Note: This table presents hypothetical data to illustrate the type of information obtained from a DSC experiment. The values are based on the general behavior of similar surfactants.
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of a wide range of biomolecular and chemical interactions. harvard.edu It directly measures the heat released or absorbed during a binding event. khanacademy.org By titrating a solution of one component (the ligand) into a solution of another (the macromolecule) in the sample cell of a microcalorimeter, ITC can determine the key thermodynamic parameters of the interaction in a single experiment. tainstruments.com
These parameters include:
Binding Affinity (Ka) : The strength of the interaction.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding.
Entropy Change (ΔS) : The change in disorder of the system upon binding.
Stoichiometry (n) : The molar ratio of the interacting components.
For this compound, ITC could be used to study its interaction with polymers, proteins, or other molecules in solution. For example, the binding of the surfactant to a polymer chain would generate a characteristic heat signature, which ITC would measure. The resulting data, plotted as power versus time, can be integrated to yield a binding isotherm. Fitting this isotherm to a suitable binding model provides the thermodynamic profile of the interaction. nih.gov This information is crucial for understanding the mechanisms driving the formation of surfactant-polymer complexes, which are important in many industrial formulations.
Chromatography and Mass Spectrometry for Purity and Molecular Weight
Combining chromatography for separation with mass spectrometry for detection provides a robust methodology for confirming the purity and molecular structure of chemical compounds.
Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used to analyze non-volatile and thermally fragile molecules. wikipedia.org It is particularly well-suited for determining the molecular weight of surfactants, which often decompose under the high temperatures used in other ionization methods. askfilo.com
In a FAB-MS experiment, the sample, this compound, is dissolved in a non-volatile liquid matrix, such as glycerol. This mixture is then bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). umd.edu The impact of these atoms causes the analyte molecules to be sputtered from the matrix into the gas phase as ions, with minimal fragmentation. This process typically produces protonated molecules [M+H]+ in the positive-ion mode or deprotonated molecules [M-H]- in the negative-ion mode. wikipedia.org
For this compound (C₂₀H₄₁NaO₄S), the expected molecular weight of the corresponding acid is 378.6 g/mol , and the sodium salt is 400.6 g/mol . nih.govguidechem.com FAB-MS would be used to confirm this molecular weight. In the negative ion mode, a prominent peak corresponding to the [M-Na]⁻ ion at a mass-to-charge ratio (m/z) of 377.3 would be expected, representing the 2-octyldodecyl sulphate anion. In the positive ion mode, peaks corresponding to [M+H]⁺ (if starting from the acid form) or [M+Na]⁺ could be observed, helping to confirm the molecular identity and purity of the compound. nih.govwustl.edu
Table 3: Predicted Key Mass Spectrometry Peaks for this compound using FAB-MS
| Ion Species | Predicted Mass-to-Charge Ratio (m/z) | Ionization Mode |
| [C₂₀H₄₁O₄S]⁻ ([M-Na]⁻) | 377.3 | Negative |
| [C₂₀H₄₀NaO₄S + Na]⁺ ([M+Na]⁺) | 423.2 | Positive |
Note: These m/z values are calculated based on the monoisotopic masses of the constituent elements and represent the expected primary ions for the intact molecule.
Theoretical and Computational Investigations of Sodium 2 Octyldodecyl Sulphate Systems
Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior
Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing researchers to model the movement and interaction of individual atoms and molecules over time. This technique provides a dynamic view of how surfactants form aggregates and behave at interfaces.
All-atom MD simulations model every atom in the system, offering high-resolution details about molecular interactions. Studies on anionic surfactants like SDS reveal critical aspects of micelle formation. These simulations show that water penetration into the micelle is typically limited to the headgroup region, leaving a water-free hydrocarbon core. researchgate.net The dynamics of micellization, from the initial random distribution of surfactant monomers to the formation of stable aggregates, can be observed, showing structural transitions dependent on factors like temperature. researchgate.netnih.gov At lower temperatures, surfactants may form more ordered, crystalline-like aggregates, while higher temperatures favor the formation of conventional, more fluid micelles. nih.gov
Atomistic simulations provide detailed structural and dynamic data, as illustrated by the parameters used in a typical simulation of an SDS micelle in water.
| Parameter | Value/Description | Reference |
|---|---|---|
| System Composition | 60 SDS monomers, 60 Na+ counterions, 7579 water molecules | researchgate.net |
| Force Field | AMBER 6 | researchgate.net |
| Water Model | TIP3P | researchgate.net |
| Simulation Time | 5 nanoseconds (ns) | researchgate.net |
| Ensemble | NVT (Canonical) | researchgate.net |
| Key Finding | Water penetration is restricted to the headgroup region, leaving a ~12 Å water-free core. | researchgate.net |
For a branched surfactant like Sodium 2-octyldodecyl sulphate, the bulky, branched alkyl chain would be expected to alter micellar packing, leading to a less dense core and potentially a different critical micelle concentration (CMC) compared to its linear counterparts. nih.gov
While atomistic simulations provide great detail, their computational cost limits them to relatively small systems and short timescales. Coarse-grained (CG) simulations address this by grouping several atoms into a single "bead," reducing the number of particles to simulate. nih.govresearchgate.net This approach allows for the investigation of larger systems and longer phenomena, such as the formation of various large-scale aggregate structures like wormlike micelles or lamellar phases. clausiuspress.com
CG simulations are particularly effective for determining bulk properties like the CMC. nih.gov By simulating the system at various surfactant concentrations, properties such as bulk viscosity can be calculated, with a distinct change in the property's dependence on concentration indicating the CMC. nih.gov This method has been shown to yield CMC values for SDS that are in good agreement with experimental data. nih.gov Explicit-pH coarse-grained simulations can further investigate how environmental factors like pH affect the aggregation behavior and shape of surfactant assemblies. psecommunity.org
The behavior of surfactants at solid-liquid interfaces is critical for applications in dispersion, cleaning, and material science. MD simulations have been used to study the adsorption of anionic surfactants onto inorganic surfaces like titanium dioxide (TiO₂) and silicon dioxide (SiO₂). nih.govresearchgate.net
Studies on the TiO₂ (rutile)/water interface have shown that the crystallographic orientation of the surface profoundly influences how surfactant molecules adsorb and aggregate. nih.govresearchgate.net
On the (100) rutile surface, SDS molecules were observed to form a hemicylinder structure. nih.govresearchgate.net
On the (110) surface, the molecules arranged into a hemisphere-like structure. nih.govresearchgate.net
On both the (100) and (001) surfaces, the surfactant molecules tended to form molecular layers parallel to the surface. nih.govresearchgate.net
These simulations reveal that the arrangement of atoms on the solid surface dictates the preferred adsorption sites and the resulting geometry of the surface aggregates. nih.gov Similar MD approaches can be applied to understand how this compound, with its different steric profile, would adsorb onto and modify such interfaces.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. rsdjournal.orguctm.edu For a surfactant like this compound, these methods can provide fundamental insights into its structure and reactivity. DFT can be used to calculate the distribution of electron density across the molecule, which is crucial for understanding the nature of the hydrophilic sulphate headgroup. ijpsat.orgyoutube.com
Key applications of quantum chemical calculations for this system would include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the surfactant molecule.
Partial Charge Calculation: Quantifying the partial atomic charges, especially on the oxygen and sulfur atoms of the sulphate group, which governs its interaction with water molecules and positive ions (counterions).
Interaction Energies: Calculating the binding energy between the surfactant headgroup and water molecules or ions like Sodium (Na⁺), providing a quantum-mechanical basis for the hydration and ion-binding properties observed in MD simulations. ijpsat.org
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule, thereby predicting sites for electrostatic interactions. uctm.edu
These calculations provide essential parameters that can be used to develop more accurate force fields for classical MD simulations.
Development of Predictive Models for Surfactant Properties and Behavior
Building predictive models from fundamental principles and simulation data is a key goal of computational surfactant science. These models aim to forecast surfactant behavior without the need for extensive experimentation. digitellinc.comdigitellinc.com
Statistical mechanical and molecular-thermodynamic (MT) models are used to predict micellization behavior, such as the CMC and micelle size distribution, from the molecular properties of the surfactant. mit.eduscielo.br However, traditional MT models are often limited to structurally simple surfactants. mit.edu
To address complex molecules like branched-chain surfactants, a combined computer simulation/molecular-thermodynamic (CS-MT) modeling approach has been developed. mit.edu In this framework:
Molecular Dynamics (MD) simulations are first run to obtain key input parameters that are difficult to estimate for complex structures. mit.edu
A crucial parameter derived from simulation is the precise identification of the hydrated "head" and dehydrated "tail" portions of the surfactant when it is in a micellar aggregate. mit.edu
These parameters are then fed into a molecular-thermodynamic model, which calculates the Gibbs free energy of micellization to predict the CMC and aggregation behavior. scielo.br
This CS-MT framework extends the predictive power of thermodynamic models to industrially relevant classes of surfactants, including ionic branched surfactants like this compound. mit.edu
Modeling of Solubilization Isotherms and Kinetics
The study of solubilization is critical for understanding the efficacy of surfactants in various applications, such as detergency, drug delivery, and environmental remediation. Solubilization isotherms provide quantitative data on the extent of solubilization of a sparingly soluble substance in a surfactant solution as a function of the surfactant concentration. Kinetic studies, on the other hand, elucidate the rate at which this process occurs.
For surfactants in general, various models are employed to describe solubilization isotherms, including the Langmuir, Freundlich, and various cooperative binding models. Kinetic modeling often involves pseudo-first-order and pseudo-second-order models to determine the rate-controlling steps of the solubilization process. However, the application and validation of these models require experimental data specific to the surfactant and the solubilizate .
In the context of this compound, a thorough search of scientific databases and computational chemistry literature did not yield any specific studies that have modeled its solubilization isotherms or kinetics. Consequently, no data tables or detailed research findings on this particular topic can be presented.
Structure-Property Relationships Derived from Computational Studies
Computational methods, such as molecular dynamics (MD) and quantum mechanics (QM), are powerful tools for establishing relationships between the molecular structure of a surfactant and its macroscopic properties. These studies can provide insights into micelle formation, critical micelle concentration (CMC), aggregation number, and the thermodynamics of surfactant self-assembly.
For a branched-chain surfactant like this compound, computational studies would be invaluable in understanding how the alkyl chain branching affects:
Packing Parameter: The geometry of the surfactant molecule, which influences the shape of the micelles formed.
Hydrophobic Interactions: The nature and strength of the interactions between the branched alkyl chains within the micellar core.
Headgroup Hydration: The interaction of the sulphate headgroup with surrounding water molecules.
Interfacial Behavior: The orientation and packing of the surfactant molecules at various interfaces.
Despite the potential for insightful findings, no dedicated computational studies focusing on the structure-property relationships of this compound were identified in the public domain. Research in this area appears to be either unpublished or not yet undertaken. The absence of such studies prevents the generation of a detailed analysis or the compilation of relevant data tables.
Q & A
Q. What experimental methodologies are suitable for investigating the corrosion inhibition efficiency of Sodium 2-octyldodecyl sulphate on metals like copper?
To evaluate inhibition efficiency, the gasometric method is widely used. This involves measuring hydrogen gas evolution during metal-acid reactions. For example, copper coupons are immersed in 2M HNO₃ with varying inhibitor concentrations, and gas volume changes are recorded over time . The inhibition efficiency (I.E) is calculated using:
where and are gas volumes without and with inhibitor, respectively. Surface coverage (θ) can further quantify adsorption behavior .
Q. How can adsorption thermodynamics of this compound on metal surfaces be analyzed?
The Langmuir adsorption isotherm is applied to determine thermodynamic parameters. Calculate Gibbs free energy () using:
where is the adsorption equilibrium constant. Negative values (e.g., -75.06 kJ/mol) indicate spontaneous adsorption, while enthalpy () and entropy () derived from the van’t Hoff equation reveal exothermicity and molecular order changes .
Advanced Research Questions
Q. How do quantum chemical calculations complement experimental data in elucidating inhibition mechanisms?
Density Functional Theory (DFT) simulations using software like SPARTAN 10 calculate molecular descriptors such as:
- HOMO/LUMO energies : High (-9.97 eV for SDS) suggests electron-donating capacity to metal d-orbitals, while low (-1.27 eV) indicates electron-accepting ability .
- Dipole moment (μ) : Higher μ values correlate with stronger adsorption due to polar interactions.
- Global reactivity indices : Absolute hardness (η) and electrophilicity (ω) predict reactive sites and binding affinity .
DFT data should align with experimental inhibition efficiency trends (e.g., 52.03% I.E at 0.30 g/L SDS) .
Q. How to resolve contradictions between experimental adsorption entropy and inhibitor performance?
A positive (e.g., +180 J/mol·K) may suggest increased disorder, conflicting with high inhibition efficiency. This paradox is resolved by distinguishing between localized (metal surface) and bulk solution entropy. Adsorption reduces solvent disorder by displacing water molecules, offsetting entropy loss at the interface. Pair experimental data with molecular dynamics simulations to validate this hypothesis .
Q. What are the implications of this compound’s molecular structure on its environmental persistence?
The branched alkyl chain (2-octyldodecyl) increases hydrophobicity, enhancing bioaccumulation potential. Use OECD 301F biodegradability tests to assess persistence. Cross-reference with regulatory frameworks like the Stockholm Convention (Annex F), which mandates evaluating "persistence, bioaccumulation, and toxicity" (PBT) through:
- Half-life studies in water/soil.
- Bioaccumulation factors (BCF) via fish or daphnia assays .
Methodological Recommendations
- Experimental Design : Use a minimum of triplicate runs to account for variability in gasometric or electrochemical measurements .
- Data Validation : Cross-check adsorption isotherms (Langmuir vs. Freundlich) with atomic force microscopy (AFM) to confirm monolayer formation.
- Computational Reproducibility : Validate DFT results using multiple basis sets (e.g., B3LYP/6-31G*) and software (Gaussian vs. SPARTAN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
